molecular formula C23H21NO4 B486353 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate CAS No. 667892-45-7

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B486353
CAS No.: 667892-45-7
M. Wt: 375.4g/mol
InChI Key: NFKFKKLQOXTPFU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with a suitable acridine precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl 1,2,3,4-tetrahydroacridine-9-carboxylate.

    Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with DNA and proteins, leading to the inhibition of key enzymes and pathways. For example, its potential anticancer activity could be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    Tacrine: An acridine derivative used in the treatment of Alzheimer’s disease.

    Proflavine: Another acridine derivative with antimicrobial properties.

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and tetrahydroacridine core make it a versatile compound for various applications, distinguishing it from other acridine derivatives.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-27-16-12-10-15(11-13-16)21(25)14-28-23(26)22-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)22/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKFKKLQOXTPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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